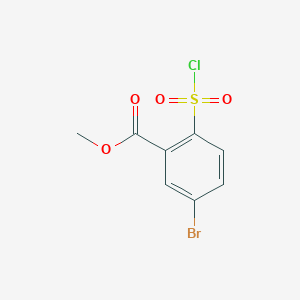Methyl 5-bromo-2-(chlorosulfonyl)benzoate
CAS No.: 736948-72-4
Cat. No.: VC4848842
Molecular Formula: C8H6BrClO4S
Molecular Weight: 313.55
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 736948-72-4 |
|---|---|
| Molecular Formula | C8H6BrClO4S |
| Molecular Weight | 313.55 |
| IUPAC Name | methyl 5-bromo-2-chlorosulfonylbenzoate |
| Standard InChI | InChI=1S/C8H6BrClO4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3 |
| Standard InChI Key | CQSLXZHFTVZPCN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)Cl |
Introduction
Structural Elucidation and Molecular Properties
Molecular Composition and Connectivity
The molecular formula of methyl 5-bromo-2-(chlorosulfonyl)benzoate is C₈H₆BrClO₄S, with a molecular weight of 313.55 g/mol . Its structure features a benzoate core substituted at the 2-position with a chlorosulfonyl group (-SO₂Cl) and at the 5-position with a bromine atom, while the methyl ester occupies the 1-position. The SMILES notation (COC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)Cl) and InChIKey (CQSLXZHFTVZPCN-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Spectroscopic and Physicochemical Data
While experimental melting/boiling points remain unreported, predicted collision cross sections (CCS) for various adducts offer insights into its gas-phase behavior (Table 1) . These values, derived from ion mobility spectrometry, are critical for mass spectrometry-based identification in analytical workflows.
Table 1: Predicted Collision Cross Sections for Methyl 5-Bromo-2-(Chlorosulfonyl)Benzoate Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 312.89314 | 142.7 |
| [M+Na]+ | 334.87508 | 146.0 |
| [M-H]- | 310.87858 | 141.6 |
The compound’s density and solubility parameters are yet to be experimentally determined, though its storage at room temperature suggests moderate stability under ambient conditions .
Synthetic Pathways and Optimization
Challenges in Process Scale-Up
Scale-up efforts must address the reactivity of the chlorosulfonyl group, which is prone to hydrolysis and requires anhydrous conditions. Lessons from the synthesis of analogous compounds, such as 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid (a precursor to SGLT2 inhibitors) , highlight the importance of optimizing reaction temperatures and stoichiometry to minimize byproducts.
Industrial and Pharmaceutical Applications
Sulfonamide Drug Synthesis
The chlorosulfonyl group enables nucleophilic displacement reactions with amines, yielding sulfonamide derivatives. These motifs are prevalent in antibacterial agents (e.g., sulfa drugs) and carbonic anhydrase inhibitors, underscoring the compound’s utility in medicinal chemistry .
Agrochemical and Specialty Chemical Production
In agrochemical synthesis, methyl 5-bromo-2-(chlorosulfonyl)benzoate serves as a precursor to herbicides and fungicides, where the bromine atom enhances bioactivity through hydrophobic interactions with target enzymes . Additionally, its incorporation into dyes and pigments leverages the electron-withdrawing effects of the sulfonyl group to modulate color properties .
Recent Advances and Future Directions
Role in Next-Generation Therapeutics
Ongoing research into sodium-glucose cotransporter 2 (SGLT2) inhibitors for diabetes therapy exemplifies the demand for brominated benzoate intermediates. Functionalization of methyl 5-bromo-2-(chlorosulfonyl)benzoate could enable novel drug candidates targeting metabolic disorders.
Sustainable Synthesis Innovations
Future work should explore catalytic bromination and flow chemistry techniques to enhance the sustainability of large-scale production. Reducing reliance on stoichiometric reagents (e.g., 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione) will align synthesis with green chemistry principles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume